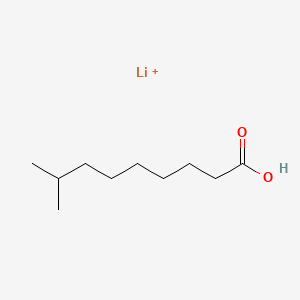

Lithium tert-decanoate

Description

Contextualization within Organolithium and Carboxylate Chemistry

Lithium tert-decanoate is a compound that embodies characteristics of both organolithium compounds and carboxylate salts. Organolithium reagents are a class of organometallic compounds that feature a carbon-lithium bond and are renowned for their utility as potent bases and nucleophiles in organic synthesis. ontosight.ai Carboxylate salts, on the other hand, are ionic compounds resulting from the deprotonation of carboxylic acids. nih.gov

This compound is formed from the reaction of tert-decanoic acid, a carboxylic acid with a branched ten-carbon chain, and a lithium base, such as lithium hydroxide (B78521). chemsrc.com This places it firmly within the family of lithium carboxylates. The "tert" prefix indicates a tertiary carbon structure within the decanoate (B1226879) group, which introduces significant steric bulk. This structural feature influences its physical and chemical properties, such as its solubility and reactivity, distinguishing it from its linear-chain isomer, lithium decanoate.

Research Significance and Interdisciplinary Relevance

The significance of this compound in research stems from its potential applications in materials science and its role as a precursor in the synthesis of advanced materials. chemsrc.com Its properties, such as thermal stability and ionic conductivity, are of particular interest. chemsrc.com

The interdisciplinary relevance of this compound is highlighted by its use in fields beyond traditional chemistry:

Industrial Processes: A closely related compound, lithium neodecanoate, is utilized in the flame spray pyrolysis synthesis of nanostructured materials, such as lithium zirconium phosphate, which are components of lithium-ion batteries. This suggests a potential application for this compound in similar high-temperature synthesis methods for advanced ceramics and battery components.

Detailed Research Findings

While specific research exclusively focused on this compound is limited, its properties can be inferred from studies on similar long-chain lithium carboxylates.

Thermal Stability: Research on the thermal behavior of a series of lithium n-alkanoates (linear-chain carboxylates) has shown that these compounds are generally thermally stable, with decomposition temperatures often exceeding 400°C. The decomposition of these salts typically yields lithium carbonate as a solid residue. The branched structure of the tert-decanoate group in this compound is expected to confer similar, if not enhanced, thermal stability.

Ionic Conductivity: The ionic conductivity of lithium carboxylates is a key parameter for their application in electrochemical devices. Studies on carboxylate-based polymer electrolytes have shown that the mobility of lithium ions can be significant, although often lower than in conventional liquid electrolytes. The bulky tert-decanoate group may influence the ion transport properties by affecting the viscosity and chain mobility in a polymer matrix.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 84878-38-6 | |

| Molecular Formula | C₁₀H₁₉LiO₂ | |

| Molecular Weight | 178.198 g/mol | |

| Synonyms | Lithium 8-methylnonanoate, Nonanoic acid, 8-methyl-, lithium salt (1:1) |

Table 2: Related Compound Information

| Compound Name | CAS Number | Molecular Formula | Key Application/Relevance | Source(s) |

| tert-Decanoic Acid | 26402-96-8 | C₁₀H₂₀O₂ | Precursor for this compound synthesis | chemsrc.com |

| Lithium Hydroxide | 1310-65-2 | HLiO | Reagent for this compound synthesis | chemsrc.com |

| Lithium Decanoate | 20336-95-2 | C₁₀H₁₉LiO₂ | Linear isomer of this compound | |

| Lithium Neodecanoate | 27253-32-3 | C₁₀H₁₉LiO₂ | Used in flame spray pyrolysis |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

84878-38-6 |

|---|---|

Molecular Formula |

C10H20LiO2+ |

Molecular Weight |

179.2 g/mol |

IUPAC Name |

lithium;8-methylnonanoic acid |

InChI |

InChI=1S/C10H20O2.Li/c1-9(2)7-5-3-4-6-8-10(11)12;/h9H,3-8H2,1-2H3,(H,11,12);/q;+1 |

InChI Key |

GQCPOSUDBHNWJA-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].CC(C)CCCCCCC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Routes for Lithium Tert Decanoate

Direct Alkoxide/Carboxylate Formation Approaches

The most common direct synthetic route to lithium tert-decanoate is through the neutralization reaction between tert-decanoic acid and a lithium base. This acid-base reaction is a fundamental and efficient method for producing various metallic carboxylate salts. Lithium hydroxide (B78521) (LiOH) is a frequently used base for this purpose. The reaction involves dissolving the aliphatic carboxylic acid and lithium hydroxide in a suitable solvent, often water, and heating the mixture to drive the reaction to completion.

Another direct approach involves the reaction of tert-decanoic acid with other lithium-containing reagents such as lithium alkoxides (e.g., lithium tert-butoxide). This method is particularly useful in non-aqueous systems. Furthermore, lithium carboxylates can be formed in-situ for subsequent reactions, for example, through the addition of carbon dioxide to a lithiated alkyne, which then forms a lithium carboxylate that can be used in further coupling reactions nih.gov.

A generalized reaction for the direct synthesis using lithium hydroxide is as follows: C_9H_19COOH (tert-decanoic acid) + LiOH → C_9H_19COOLi (this compound) + H_2O

To obtain high-purity crystalline products, specific additives may be introduced during the crystallization process google.com.

Indirect Synthetic Pathways via Precursor Transformation

Indirect synthetic routes to this compound involve the initial synthesis of a precursor molecule, which is subsequently converted to the target lithium salt. A common strategy involves the synthesis and subsequent hydrolysis of a tert-decanoate ester, such as methyl tert-decanoate or ethyl tert-decanoate.

Once the desired ester is obtained, it is hydrolyzed to the corresponding carboxylic acid. This is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA), to remove a tert-butyl protecting group, or by saponification using a base nih.gov. The resulting tert-decanoic acid is then neutralized with a lithium base, such as lithium hydroxide, to yield the final this compound product.

Table 1: Comparison of Synthetic Routes for this compound

| Methodology | Description | Typical Reagents | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct Synthesis (Acid-Base) | Neutralization of tert-decanoic acid with a lithium base. | tert-Decanoic acid, Lithium hydroxide (LiOH) | Simple, high atom economy, often a one-step process. | Purity of the final product is highly dependent on the purity of the starting acid. |

| Indirect Synthesis (Ester Hydrolysis) | Synthesis of a tert-decanoate ester followed by hydrolysis and neutralization. | tert-Decanoate ester, Acid/Base for hydrolysis, Lithium hydroxide (LiOH) | Allows for purification at the intermediate ester stage; useful for complex structures nih.gov. | Multi-step process, potentially lower overall yield. |

Optimization of Reaction Conditions and Yield

The efficiency and outcome of this compound synthesis are highly dependent on the careful control of reaction conditions. Key parameters include the choice of solvent, reaction temperature, and pressure, as well as the use of catalytic or other additives.

The solvent plays a critical role in the synthesis of lithium salts, influencing reactant solubility, reaction rates, and the crystallinity of the product. In the synthesis of lithium-containing compounds, solvents with high dielectric constants are often preferred as they can enhance the reactivity of lithium precursors nih.goveurekalert.org. For instance, acetonitrile (B52724) (ACN) has been shown to be an effective solvent in the liquid-phase synthesis of crystalline lithium compounds due to its high dielectric constant, which promotes the reactivity of lithium thiophosphates eurekalert.org.

Solvents like tetrahydrofuran (B95107) (THF) are also commonly used, particularly in reactions involving organolithium reagents nih.govgoogleapis.com. The choice of solvent can affect the aggregation state of lithium species in solution, which in turn influences their reactivity. The ease of solvent removal after the reaction is another important consideration, with lower-boiling-point solvents often being preferable for simplifying the purification process eurekalert.org.

Table 2: Influence of Solvent Properties on Lithium Salt Synthesis

| Solvent | Dielectric Constant (approx.) | Boiling Point (°C) | General Effect on Synthesis |

|---|---|---|---|

| Water | 80.1 | 100 | Excellent for dissolving inorganic salts like LiOH, suitable for direct acid-base neutralization. |

| Acetonitrile (ACN) | 37.5 | 82 | High dielectric constant enhances reactivity and formation of crystalline products eurekalert.org. |

| Tetrahydrofuran (THF) | 7.5 | 66 | Commonly used for organometallic reactions; good for dissolving organic precursors nih.govgoogleapis.com. |

| 1,4-Dioxane | 2.2 | 101 | Lower reactivity observed in some lithium salt syntheses compared to high-dielectric solvents eurekalert.org. |

Temperature is a crucial parameter that directly influences the kinetics of the synthesis reaction. Generally, higher temperatures increase the reaction rate, but can also lead to the formation of unwanted byproducts or decomposition of the desired product. For the synthesis of lithium carboxylates from aliphatic acids and lithium hydroxide, reaction temperatures typically range from 80 to 150 °C, with a preferred range of 90 to 100 °C to ensure a reasonable reaction time and high conversion google.com. Optimization of temperature is essential for maximizing yield and minimizing energy consumption researchgate.net.

Pressure is generally a less critical parameter for the synthesis of this compound via simple acid-base neutralization conducted in the liquid phase. However, pressure can become a significant factor in reactions that involve gaseous reactants or byproducts, or when trying to influence reaction equilibria according to Le Chatelier's principle. In some specialized lithium-mediated reactions, pressure and temperature are considered key "tuning knobs" to drive the system towards the desired product and away from parasitic side reactions researchgate.net.

While the direct neutralization reaction to form this compound does not typically require a catalyst, certain additives can be used to improve the reaction's efficiency or the quality of the final product. For instance, in the synthesis of high-purity lithium carboxylate crystals, urea (B33335) has been used as an additive. While not a catalyst in the traditional sense, urea helps to ensure the complete dissolution of reactants and promotes the crystallization of a high-purity product, preventing the formation of amorphous, gel-like, or massive precipitates that contain significant impurities google.com.

In more complex synthetic schemes that might involve lithium carboxylates as intermediates, coupling agents can be essential. For example, HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is used as a coupling agent to facilitate the formation of amides from lithium carboxylate salts and amines, demonstrating the utility of additives in subsequent transformations of the target compound nih.gov. The use of specific additives or catalysts would be highly dependent on the chosen synthetic route and desired final product specifications.

Structural Elucidation and Supramolecular Assembly of Lithium Tert Decanoate

Solid-State Structural Characterization via X-ray Diffraction

Detailed crystallographic data for Lithium tert-decanoate is not currently available. The subsequent sections, therefore, discuss the anticipated solid-state characteristics based on studies of similar lithium carboxylates.

Crystallographic Analysis of Aggregates

X-ray diffraction is a pivotal technique for elucidating the three-dimensional arrangement of atoms within a crystalline solid. For lithium carboxylates, single-crystal X-ray diffraction studies have revealed a propensity to form aggregated structures. These aggregates are often characterized by the coordination of lithium ions with the oxygen atoms of the carboxylate groups.

For instance, studies on shorter-chain lithium alkanoates like lithium propanoate and lithium pentanoate have shown that they form polymeric chains or more complex three-dimensional networks in the solid state. nih.gov The lithium ions are typically tetrahedrally or octahedrally coordinated by the carboxylate oxygen atoms, bridging neighboring carboxylate molecules. It is highly probable that this compound would adopt a similar aggregated structure, with the bulky tert-butyl group influencing the packing of the alkyl chains.

Table 1: Crystallographic Data for Analogous Lithium Alkanoates

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

|---|---|---|---|---|---|---|

| Lithium propanoate (SII phase) | Monoclinic | P2₁/c | 9.334 | 5.992 | 16.345 | 108.77 |

| Lithium pentanoate (SII phase) | Monoclinic | P2₁/c | 9.176 | 6.012 | 25.131 | 107.54 |

Data for illustrative purposes, based on published values for shorter-chain lithium alkanoates. nih.gov

Polymorphism and Solid-State Structural Transitions

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a known phenomenon among lithium salts of organic acids. These different crystalline forms, or polymorphs, can exhibit distinct physical properties, including solubility, melting point, and stability.

While specific polymorphs of this compound have not been documented, studies on other lithium alkanoates suggest that it may exhibit temperature-dependent solid-state structural transitions. nih.gov For example, lithium pentanoate undergoes two solid-to-solid transitions before melting. nih.gov These transitions involve rearrangements of the crystal lattice and can be detected by techniques such as differential scanning calorimetry (DSC) and variable-temperature X-ray diffraction. The presence of the sterically demanding tert-butyl group in this compound might lead to unique polymorphic behavior compared to its linear isomers.

Solution-Phase Aggregation and Micellar Behavior

This compound, as a salt of a fatty acid, is expected to behave as a surfactant in solution, forming aggregates known as micelles above a certain concentration. This behavior is driven by the amphiphilic nature of the tert-decanoate anion, which possesses a polar carboxylate head group and a nonpolar hydrocarbon tail.

Critical Micelle Concentration (CMC) Determination

The critical micelle concentration (CMC) is a fundamental property of a surfactant, representing the concentration at which micelle formation begins. wikipedia.org Above the CMC, the surfactant molecules self-assemble to sequester their hydrophobic tails from the solvent, typically water. nanoscience.com

Specific experimental CMC data for this compound is not readily found in the literature. However, the CMC of ionic surfactants is known to be influenced by several factors, including the length and structure of the alkyl chain, the nature of the counterion, and the properties of the solvent. For a homologous series of alkali metal carboxylates, the CMC generally decreases as the length of the hydrocarbon chain increases. The branched nature of the tert-decanoate tail may result in a slightly higher CMC compared to its linear isomer, lithium n-decanoate, due to steric hindrance that can make micelle packing less efficient.

The CMC can be determined experimentally using various techniques, including surface tensiometry, conductivity measurements, and fluorescence spectroscopy. dataphysics-instruments.comnih.govnih.gov

Table 2: Illustrative CMC Values for Related Surfactants in Water at 25°C

| Surfactant | CMC (mol/L) |

|---|---|

| Sodium octanoate | 0.40 |

| Sodium decanoate (B1226879) | 0.10 |

| Sodium dodecanoate | 0.024 |

This table provides context with data from well-characterized sodium carboxylates, as specific data for this compound is unavailable.

Thermodynamics of Micelle Formation

The process of micellization is governed by thermodynamic principles. The standard Gibbs free energy of micellization (ΔG°mic) is typically negative, indicating a spontaneous process. scribd.com This free energy change is composed of enthalpic (ΔH°mic) and entropic (ΔS°mic) contributions, according to the equation:

ΔG°mic = ΔH°mic - TΔS°mic

For many ionic surfactants in aqueous solution, the enthalpy of micellization is often small and can be either positive (endothermic) or negative (exothermic). nih.govijert.org The primary driving force for micelle formation is a large, positive entropy change. wikipedia.org This entropy increase is largely attributed to the release of ordered water molecules from around the hydrophobic tails of the surfactant monomers into the bulk solvent (the hydrophobic effect). wikipedia.org

While thermodynamic parameters for this compound micellization have not been experimentally determined, it is expected to follow this general trend.

Table 3: General Thermodynamic Parameters of Micellization for Ionic Surfactants

| Thermodynamic Parameter | Typical Sign/Value | Driving Factor |

|---|---|---|

| ΔG°mic | Negative | Spontaneity of micellization |

| ΔH°mic | Small, can be positive or negative | Enthalpic contribution |

Influence of Solvent Polarity and Ionic Strength on Aggregation

The aggregation behavior of surfactants like this compound is significantly influenced by the properties of the solvent and the presence of electrolytes.

Solvent Polarity: In highly polar solvents such as water, the hydrophobic effect is strong, promoting the formation of micelles with a hydrophobic core and a hydrophilic corona. In less polar or nonpolar solvents, the aggregation behavior can be different, with the potential for the formation of reverse micelles, where the polar head groups form the core and the nonpolar tails extend into the solvent. Studies on other lithium salts have shown that the nature of the solvent plays a crucial role in the structure and reactivity of their aggregates. researchgate.netnih.govmdpi.com

Ionic Strength: The addition of an electrolyte to a solution of an ionic surfactant generally leads to a decrease in the CMC. nih.govresearchgate.net The added salt screens the electrostatic repulsion between the charged head groups of the surfactant molecules in the micelle, making it easier for them to aggregate. This effect is more pronounced for ionic surfactants than for nonionic surfactants. It is therefore anticipated that increasing the ionic strength of a this compound solution, for instance by adding a simple salt like lithium chloride, would lower its CMC.

Self-Assembly Dynamics and Kinetics

Beyond the static picture of supramolecular structures, a critical area of inquiry would be the dynamics and kinetics of their formation. This involves studying how quickly these assemblies form, the mechanisms that govern their growth, and the factors that can influence this process, such as temperature, concentration, and solvent polarity.

Techniques like temperature-jump spectroscopy or stopped-flow methods could potentially be employed to monitor the self-assembly process in real-time. The data obtained would allow for the determination of rate constants and the elucidation of the kinetic pathways involved in the formation of these supramolecular structures. A hypothetical data table summarizing such kinetic findings is presented below.

Interactive Data Table: Hypothetical Kinetic Parameters for the Self-Assembly of this compound

| Parameter | Value | Conditions |

| Rate Constant (k) | [Data not available] | 298 K in Toluene |

| Activation Energy (Ea) | [Data not available] | - |

| Order of Reaction | [Data not available] | - |

Note: This table is for illustrative purposes only. No experimental data for this compound could be found.

Spectroscopic Probing of Molecular and Supramolecular Structures in Solution

To complement the solid-state structural data, it is essential to understand the behavior of this compound in solution. Spectroscopic techniques are invaluable tools for this purpose, providing insights into the molecular and supramolecular structures that exist in the dissolved state.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H, ¹³C, and ⁷Li NMR, would be instrumental in confirming the molecular structure and probing the local environment of the different atoms within the molecule. Changes in chemical shifts and coupling constants upon dissolution or aggregation would provide clues about the interactions between molecules.

Fourier-Transform Infrared (FTIR) spectroscopy would be employed to identify the characteristic vibrational modes of the carboxylate group and the hydrocarbon chains. Shifts in the vibrational frequencies of the C=O and C-O bonds would indicate the coordination of the carboxylate group to the lithium ion and could be used to monitor the self-assembly process.

A hypothetical table summarizing key spectroscopic data is provided below.

Interactive Data Table: Hypothetical Spectroscopic Data for this compound in Solution

| Spectroscopic Technique | Key Signal / Peak | Chemical Shift (ppm) / Wavenumber (cm⁻¹) | Assignment |

| ¹H NMR | [Data not available] | [Data not available] | tert-butyl group protons |

| ¹³C NMR | [Data not available] | [Data not available] | Carboxylate carbon |

| ⁷Li NMR | [Data not available] | [Data not available] | Lithium ion environment |

| FTIR | [Data not available] | [Data not available] | Asymmetric COO⁻ stretch |

| FTIR | [Data not available] | [Data not available] | Symmetric COO⁻ stretch |

Note: This table is for illustrative purposes only. No experimental data for this compound could be found.

Reactivity Profiles and Mechanistic Investigations of Lithium Tert Decanoate

Role as a Strong Base in Deprotonation Reactions

No information is available in the scientific literature regarding the use of Lithium tert-decanoate as a strong base for deprotonation reactions.

Regioselectivity and Stereoselectivity in Deprotonation

There are no documented studies on the regioselectivity or stereoselectivity of deprotonation reactions involving this compound.

Kinetics of Proton Abstraction

The kinetics of proton abstraction by this compound have not been reported.

Nucleophilic Reactivity in Carbon-Carbon Bond Formation

The nucleophilic reactivity of this compound in the context of carbon-carbon bond formation has not been described in the literature.

Addition Reactions to Carbonyl Compounds

There is no available data on the addition reactions of this compound to carbonyl compounds.

α-Alkylation Reactions Facilitated by this compound

The facilitation of α-alkylation reactions by this compound has not been documented.

Metal-Halogen Exchange and Transmetalation Processes

There is no information available regarding the involvement of this compound in metal-halogen exchange or transmetalation processes.

Reaction Mechanism Elucidation (e.g., Ionic vs. Radical Pathways)

The reactivity of lithium tert-decanote, like other metal carboxylates, can be understood by examining the potential reaction pathways it may undergo, primarily categorized as ionic or radical mechanisms. While specific mechanistic studies exclusively focused on this compound are not extensively detailed in publicly available literature, general principles of lithium carboxylate reactivity, along with studies of analogous compounds, provide a framework for elucidating its likely reaction mechanisms. The nature of the reacting partner and the reaction conditions, such as temperature, are critical factors in determining whether an ionic or a radical pathway is favored.

In many of its characteristic reactions, this compound is presumed to react through ionic pathways . The significant electronegativity difference between lithium and oxygen imparts a high degree of ionic character to the Li-O bond. This polarization makes the carboxylate oxygen a potent nucleophile and the lithium a Lewis acidic center.

For instance, in reactions with organolithium reagents, an initial acid-base reaction between a carboxylic acid and an organolithium compound yields the corresponding lithium carboxylate. Subsequent reaction of this lithium carboxylate with another equivalent of the organolithium reagent typically proceeds via a nucleophilic addition to the carbonyl carbon. This is a classic ionic mechanism, leading to the formation of a geminal dianion intermediate, which upon acidic workup, yields a ketone.

The thermal decomposition of lithium carboxylates also appears to follow a predominantly ionic mechanism. Studies on the thermal behavior of lithium n-alkanoates have shown that they decompose to yield lithium carbonate and a ketone. For example, the thermal decomposition of lithium propanoate results in the formation of pentanone and lithium carbonate researchgate.net. This transformation can be rationalized through an ionic pathway involving the decarboxylation and subsequent nucleophilic attack of an alkyl anion equivalent on another carboxylate molecule.

While ionic pathways are common, the possibility of radical pathways , often initiated by single electron transfer (SET), cannot be entirely dismissed, especially under specific conditions. Metals like lithium are known to be capable of donating a single electron to an organic substrate, thereby generating a radical anion libretexts.org. However, it is generally considered more challenging to transfer a single electron to a negatively charged species like a carboxylate anion compared to a neutral carbonyl compound such as a ketone or an aldehyde libretexts.org.

The potential for a radical mechanism becomes more relevant in high-temperature conditions, such as pyrolysis, or in the presence of specific initiators. In such scenarios, a SET from the lithium counterion or another species could theoretically initiate a radical cascade. However, the primary products observed in the thermal decomposition of simple lithium alkanoates (ketones and lithium carbonate) are more readily explained by ionic mechanisms researchgate.net.

To definitively distinguish between these pathways for this compound, specific mechanistic probes and analytical techniques would be required. For example, the use of radical traps or the detection of radical intermediates via Electron Spin Resonance (ESR) spectroscopy could provide evidence for a radical mechanism. Computational studies could also offer valuable insights by modeling the transition states and intermediates of both ionic and radical pathways to determine the most energetically favorable route.

Catalytic Functions and Ancillary Roles in Chemical Transformations

Homogeneous Catalysis Mediated by Lithium tert-Decanoate

There is no available scientific literature detailing the use of this compound as a mediator in homogeneous catalysis. Research into its potential to catalyze reactions where all components are in a single phase, including reaction kinetics, mechanisms, and substrate scope, has not been reported.

Heterogeneous Catalysis and Surface Interactions

Information regarding the role of this compound in heterogeneous catalysis is not found in published scientific studies. There are no available data on its application as a catalyst in a different phase from the reactants, nor any research on its surface interactions, adsorption properties, or performance when immobilized on a solid support.

Role as an Initiator in Polymerization Chemistry

While lithium compounds are frequently employed as initiators in various polymerization reactions, specific research detailing the function of this compound in this capacity is absent from the scientific literature. The following sub-sections reflect this lack of specific data.

There are no dedicated studies on the mechanisms or kinetics of anionic polymerization initiated by this compound. Consequently, no data exists on its initiation efficiency, propagation rates, or potential termination and chain transfer reactions for any given monomer.

No research findings are available that describe the use of this compound to control the molecular weight, polydispersity, or architecture (e.g., linear, branched, star-shaped) of polymers. As such, there is no data to populate a table regarding these parameters.

The application of this compound in living polymerization, a process characterized by the absence of chain termination and transfer, has not been documented in the scientific literature. Therefore, there are no reported examples of its use in synthesizing well-defined block copolymers or other complex polymer architectures via a living mechanism.

Ligand Design and Coordination Chemistry in Catalytic Systems

The coordination chemistry of this compound, particularly in the context of ligand design for catalytic systems, remains an uninvestigated area. There are no published studies on the structure of its coordination complexes, its behavior as a ligand, or the influence of its coordination sphere on a catalytically active metal center.

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure and studying the dynamic behavior of Lithium tert-decanoate in solution. A combination of ¹H, ¹³C, and ⁷Li NMR experiments provides a complete picture of the compound's architecture and intermolecular interactions.

¹H and ¹³C NMR: These techniques are fundamental for confirming the structure of the tert-decanoate anion. The ¹H NMR spectrum exhibits characteristic signals for the various methyl and methylene (B1212753) protons in the branched alkyl chain. Similarly, the ¹³C NMR spectrum provides distinct resonances for each carbon atom, including the highly deshielded carboxylate carbon. The precise chemical shifts are sensitive to the solvent environment and the degree of ionic association.

⁷Li NMR: Given that lithium exists as two stable isotopes, ⁷Li (92.5% abundance) and ⁶Li (7.5% abundance), ⁷Li NMR is particularly insightful for probing the local environment of the lithium cation. scielo.br The chemical shift of ⁷Li is highly sensitive to the nature of the Li-O bond and the aggregation state of the compound in solution. scielo.brwikipedia.org In nonpolar solvents, lithium carboxylates often form aggregates, and ⁷Li NMR can be used to study the dynamic exchange between different aggregated species. nih.govnih.gov Variable-temperature NMR studies can further reveal information about the thermodynamics of these aggregation-deaggregation processes. nih.gov

Table 1: Predicted NMR Data for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | Alkyl (CH₃, CH₂) | ~0.8 - 2.2 | Complex multiplets due to branched structure. |

| ¹³C | Alkyl (CH₃, CH₂) | ~14 - 45 | Specific shifts depend on the position within the branched chain. |

| ¹³C | Carboxylate (COO⁻) | ~180 - 185 | Deshielded due to the electronegative oxygen atoms. |

| ⁷Li | Li⁺ | ~0 - 2 | Highly dependent on solvent, concentration, and aggregation state. rsc.org |

Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful method for identifying the key functional groups within this compound and characterizing the nature of the ionic bond between the lithium cation and the carboxylate anion.

FTIR Spectroscopy: The FTIR spectrum of this compound is dominated by the characteristic vibrations of the carboxylate group. The most significant of these are the asymmetric (νₐ) and symmetric (νₛ) stretching vibrations of the COO⁻ group, which typically appear in the regions of 1550-1610 cm⁻¹ and 1400-1450 cm⁻¹, respectively. csic.es The exact positions of these bands and the separation between them (Δν = νₐ - νₛ) provide valuable information about the coordination mode of the carboxylate group with the lithium ion. A larger separation can indicate a more covalent character of the Li-O bond. Other bands corresponding to C-H stretching and bending vibrations of the alkyl chain are observed in the 2800-3000 cm⁻¹ and 1300-1470 cm⁻¹ regions.

Raman Spectroscopy: Raman spectroscopy is complementary to FTIR and is particularly useful for analyzing the symmetric vibrations and the carbon backbone of the molecule. The symmetric stretch of the carboxylate group often produces a strong Raman signal. This technique is also effective for studying samples in aqueous solutions, where the strong water absorption in FTIR can be problematic.

Table 2: Key Vibrational Frequencies for Lithium Carboxylates

| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) | Assignment |

|---|---|---|---|

| C-H Stretching | FTIR/Raman | 2850 - 2960 | Alkyl chain |

| Asymmetric COO⁻ Stretching (νₐ) | FTIR | 1550 - 1610 | Carboxylate group csic.es |

| Symmetric COO⁻ Stretching (νₛ) | FTIR/Raman | 1400 - 1450 | Carboxylate group csic.es |

| C-H Bending | FTIR | 1375 - 1470 | Alkyl chain |

Mass Spectrometry Techniques for Molecular Composition

Mass spectrometry (MS) is employed to determine the molecular weight and confirm the elemental composition of this compound. Due to the salt-like, non-volatile nature of the compound, soft ionization techniques are required.

Electrospray Ionization (ESI-MS): ESI is a highly effective technique for analyzing ionic compounds like this compound. youtube.com In positive ion mode, the analysis of a solution of the compound typically reveals adduct ions. For instance, in the presence of excess lithium ions, species such as [(C₁₀H₁₉O₂)Li₂]⁺ might be observed, which helps confirm the molecular weight of the anion. aocs.org The technique can also detect clusters or aggregates, providing insights that complement NMR studies. researchgate.net

Tandem Mass Spectrometry (MS/MS): By selecting a specific parent ion and subjecting it to collision-induced dissociation (CID), MS/MS experiments can provide structural information about the tert-decanoate anion. Fragmentation patterns, such as the loss of neutral molecules like CO₂ or parts of the alkyl chain, can be used to verify the branched structure of the carboxylate.

X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic Structure

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the atoms on the surface of solid this compound. azom.comexlibrisgroup.com This is crucial for understanding surface chemistry, degradation, and interactions with other materials.

The XPS analysis involves irradiating the sample with X-rays and measuring the kinetic energy of the emitted photoelectrons. The binding energy of these electrons is characteristic of the element and its oxidation state.

Core Level Spectra: High-resolution spectra of the C 1s, O 1s, and Li 1s regions are analyzed.

The C 1s spectrum can be deconvoluted into at least two peaks: one for the alkyl carbons (C-C, C-H) at approximately 285.0 eV and another at a higher binding energy (~288-289 eV) for the carboxylate carbon (O-C=O), reflecting its more oxidized state. escholarship.org

The O 1s spectrum typically shows a major peak around 531-532 eV, corresponding to the oxygen atoms in the carboxylate group. xpsfitting.comresearchgate.net

The Li 1s peak is expected to appear around 55-56 eV, which is characteristic of lithium in an ionic salt environment. xpsfitting.comresearchgate.net

Table 3: Typical XPS Binding Energies for Lithium Carboxylates

| Core Level | Predicted Binding Energy (eV) | Assignment |

|---|---|---|

| C 1s | ~285.0 | Alkyl carbons (C-C, C-H) |

| C 1s | ~288.5 | Carboxylate carbon (O-C=O) escholarship.org |

| O 1s | ~531.5 | Carboxylate oxygens (O-C=O) xpsfitting.comresearchgate.net |

| Li 1s | ~55.5 | Lithium ion (Li⁺) xpsfitting.comresearchgate.net |

Hyphenated Techniques for In Situ Reaction Monitoring

Hyphenated techniques, which couple a separation method with a spectroscopic detector, are invaluable for monitoring the synthesis of this compound in real-time or for analyzing complex mixtures containing the compound. springernature.com

LC-MS (Liquid Chromatography-Mass Spectrometry): This technique combines the separation power of HPLC with the detection capabilities of MS. researchgate.netjetir.org It can be used to monitor the progress of the saponification reaction used to produce this compound by separating the reactant (tert-decanoic acid) from the product (this compound) and quantifying their relative amounts over time.

In Situ FTIR Spectroscopy: For reaction monitoring, an FTIR probe can be inserted directly into the reaction vessel (e.g., ReactIR). mt.com This allows for the continuous collection of spectra as the reaction proceeds. nih.gov The formation of this compound can be tracked by monitoring the disappearance of the carboxylic acid's C=O stretch (around 1710 cm⁻¹) and the appearance of the characteristic asymmetric and symmetric carboxylate stretches. researchgate.net This provides real-time kinetic data, enabling optimization of reaction parameters such as temperature, time, and stoichiometry. mt.comnih.gov

These advanced analytical methodologies provide a comprehensive framework for the characterization of this compound, from its fundamental molecular structure and dynamic behavior in solution to its surface composition and formation kinetics.

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are based on solving the Schrödinger equation (or approximations of it) for a given molecule. These methods provide detailed information about electron distribution, molecular geometry, and the nature of chemical bonds.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is favored for its balance of computational accuracy and efficiency, making it suitable for molecules of the size of lithium tert-decanoate. DFT calculations can determine a wide range of molecular properties that are fundamental to understanding the compound's chemical character.

Key molecular properties that can be calculated using DFT include:

Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms by finding the minimum energy structure.

Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. scirp.orgirjweb.com A smaller gap generally implies higher reactivity.

Dipole Moment and Atomic Charges: Quantifying the polarity of the molecule and the partial charges on each atom, which governs intermolecular interactions.

Vibrational Frequencies: Predicting the infrared (IR) spectrum of the molecule, which can be used to characterize its vibrational modes and compare with experimental data.

Predictive studies on other lithium carboxylates have successfully used DFT to screen for promising electrode materials in lithium-ion batteries by calculating properties like redox potentials. kaust.edu.saacs.org For instance, functionalization of quinone derivatives with carboxylic acids was computationally shown to improve their redox potential and charge capacity. acs.org

| Property | Calculated Value | Unit |

|---|---|---|

| HOMO Energy | -6.45 | eV |

| LUMO Energy | 1.15 | eV |

| HOMO-LUMO Gap | 7.60 | eV |

| Dipole Moment | 8.2 | Debye |

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on first principles without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) theory and more advanced post-HF methods, can be computationally intensive but offer high accuracy.

Their primary application is in the detailed study of reaction energetics. For this compound, ab initio calculations could be used to:

Calculate Reaction Enthalpies: Determine whether a reaction is exothermic or endothermic by computing the energy difference between products and reactants.

Determine Activation Energies: Calculate the energy of the transition state to understand the kinetic barrier of a reaction.

Model Acid-Base Equilibria: In studies of other organolithium compounds, ab initio calculations have been used to compute the energies of acid-base pairs (RH and RLi) to correlate with experimental pKₐ values in solution. acs.org Such calculations often involve explicitly modeling the coordination of solvent molecules, like dimethyl ether or tetrahydrofuran (B95107), to the lithium cation to accurately represent the system. acs.org

While effective, these methods face challenges, as the presence of a lithium cation coordinated with solvent molecules can introduce low-frequency vibrations, complicating the accurate calculation of thermodynamic quantities like entropy. acs.org

Molecular Dynamics (MD) Simulations of Solution Behavior and Aggregation

Molecular Dynamics (MD) is a computational method for analyzing the physical movements of atoms and molecules over time. It provides a dynamic picture of a system, making it ideal for studying the behavior of this compound in solution and its tendency to form aggregates, a common feature of lithium soaps. nih.gov

MD simulations can reveal:

Solvation Structure: How solvent molecules arrange themselves around the lithium cation and the carboxylate anion. This is often analyzed using the Radial Distribution Function (RDF) , g(r), which gives the probability of finding a particle at a distance r from another particle. wikibooks.org The positions of peaks in the RDF indicate the distances of solvation shells. mdpi.come3s-conferences.org

Coordination Number: By integrating the first peak of the RDF, one can calculate the average number of solvent molecules or other ions in the first solvation shell of a given atom. e3s-conferences.org For example, MD simulations of lithium ions in various solvents can precisely determine how many oxygen atoms from the solvent or anion coordinate with the Li⁺ ion. clarkson.edu

Aggregation Mechanisms: Simulating multiple this compound molecules in a nonpolar solvent can show how they self-assemble into larger clusters or micelles. This is critical for understanding the properties of lithium greases, where the aggregation of lithium soaps forms the thickening fiber network.

| Interaction Pair | First RDF Peak Position (r) | Coordination Number (CN) |

|---|---|---|

| Li⁺ – O(carboxylate) | 1.95 Å | 2.1 |

| Li⁺ – O(water) | 2.10 Å | 3.9 |

Computational Studies of Reaction Pathways and Transition States

Understanding how a chemical reaction occurs step-by-step requires mapping its reaction pathway. Computational chemistry can identify the lowest energy path from reactants to products, including the high-energy transition state that must be overcome.

For a reaction involving this compound, such as its nucleophilic addition to a carbonyl group, computational methods can:

Locate Transition State Structures: Identify the specific molecular geometry at the peak of the reaction energy barrier.

Calculate Activation Energy (Eₐ): Determine the energy difference between the reactants and the transition state, which is the primary factor controlling the reaction rate.

Visualize Reaction Mechanisms: By analyzing the atomic motions corresponding to the transition state's imaginary vibrational frequency, chemists can visualize the bond-breaking and bond-forming processes.

Studies on other tertiary organolithium reagents have used computational results to provide a better understanding of their structure and reactivity, especially the forces that drive stereoselectivity in their reactions. nih.govnih.gov

| Species | Relative Energy (ΔE) |

|---|---|

| Reactants | 0.0 kcal/mol |

| Transition State (TS) | +15.2 kcal/mol |

| Products | -10.8 kcal/mol |

Predictive Modeling for Reactivity and Selectivity

Predictive modeling uses computational data to build models that forecast the properties or behavior of new or unstudied molecules. This approach can accelerate materials discovery and chemical synthesis by prioritizing promising candidates for experimental investigation. nih.gov

For a compound like this compound and its derivatives, predictive models could be developed to:

Screen for Performance: In the context of lithium-ion batteries, high-throughput computational screening has been used to evaluate large sets of organic molecules, including carboxylates. kaust.edu.samdpi.com By calculating properties like redox potential and energy density for many different structures, researchers can identify design principles and promising new materials.

Correlate Structure with Reactivity: Models can be built to establish quantitative structure-property relationships (QSPR). For example, one could correlate a calculated electronic property, such as the LUMO energy or a partial atomic charge, with the observed reactivity or selectivity of a series of related lithium carboxylates in a specific reaction.

Guide Synthetic Strategy: By predicting the outcome of different reaction conditions or reagent choices, computational models can help synthetic chemists design more efficient and selective reactions. For instance, understanding the factors that control stereoselectivity in reactions of tertiary organolithium reagents can be greatly aided by computational modeling. nih.gov

| Carboxylate Derivative | Calculated LUMO Energy (eV) | Predicted Relative Reactivity |

|---|---|---|

| Molecule A | 1.25 | 1.0 |

| Molecule B (with EWG*) | 0.95 | 2.5 |

| Molecule C (with EDG**) | 1.40 | 0.7 |

*EWG: Electron-Withdrawing Group; **EDG: Electron-Donating Group

Emerging Research Frontiers and Advanced Materials Integration

Precursor in Advanced Functional Material Synthesis

Lithium tert-decanoate serves as a versatile precursor in the synthesis of advanced functional materials, particularly multi-metal oxide nanoparticles. In these synthetic routes, the lithium carboxylate acts as a source of lithium ions while the organic decanoate (B1226879) component can serve multiple roles. During thermal decomposition processes like pyrolysis or in molten salt synthesis, the organic ligand can act as an in-situ fuel, contributing to the heat required for crystallization, and as a templating agent, influencing the size and morphology of the resulting nanoparticles.

The synthesis of lithium metal oxide nanoparticles is critical for developing next-generation energy storage materials. semanticscholar.orgmdpi.com Methods such as induction thermal plasma are employed to produce these materials from precursors like lithium carbonate mixed with other metal oxides. mdpi.comresearchgate.net The choice of precursor can significantly influence the final product's characteristics. Using a lithium carboxylate like this compound could offer advantages by ensuring a more homogeneous mixture of metal ions at the molecular level before decomposition, potentially leading to more uniform and phase-pure nanoparticles. Research has shown that the melting points of the metal oxide precursors have a strong influence on the formation of the final lithium metal oxide nanoparticles. semanticscholar.orgmdpi.com A lower melting temperature can lead to a longer reaction time, which results in a higher fraction of the desired nanoparticle product. semanticscholar.orgmdpi.com

Table 1: Synthesis of Lithium Metal Oxide Nanoparticles

| Target Metal Oxide | Precursors | Synthesis Method | Resulting Particle Characteristics | Reference |

|---|---|---|---|---|

| Spinel LiMn₂O₄ | Li₂CO₃, Mn | Induction Thermal Plasma | Truncated octahedral shape | semanticscholar.orgmdpi.com |

| Layered LiCoO₂ | Li₂CO₃, Co | Induction Thermal Plasma | Polyhedral shape | semanticscholar.orgmdpi.com |

| Layered LiCrO₂ | Li₂CO₃, Cr | Induction Thermal Plasma | Polyhedral shape | semanticscholar.orgmdpi.com |

| xLi₂MnO₃·(1-x)LiNiᵧCo₂Mn₁-ᵧ-₂O₂ | Lithium salts (e.g., LiOH, LiCl), Transition metal oxides | Molten Salt Method | Primary particle size of 100-200 nm | google.com |

Role in Energy Storage Systems (e.g., Electrolyte Components, Electrode Interface Modification)

The interface between the electrode and the electrolyte is a critical determinant of a battery's performance, longevity, and safety. This compound is being investigated for its potential role in modifying this interface and as a component in novel electrolyte formulations.

One significant area of research is in aqueous lithium-ion batteries, which are inherently safer and more cost-effective than their organic solvent-based counterparts. A major challenge for aqueous electrolytes is their narrow electrochemical stability window (ESW), which is limited by the decomposition of water. mdpi.com Recent studies have shown that certain lithium carboxylates can suppress the hydrogen evolution reaction at the anode by undergoing a decarboxylation reaction. xmu.edu.cn This process introduces CO₂ near the electrode surface, which then reacts to form a stable, protective passivation film, primarily composed of lithium carbonate (Li₂CO₃). xmu.edu.cn This film, known as the solid electrolyte interphase (SEI), is ionically conductive but electronically insulating, preventing further electrolyte decomposition and widening the usable voltage window. mdpi.comxmu.edu.cn The bulky tert-decanoate group could potentially form a more robust or tailored SEI layer, enhancing stability.

In "water-in-salt" electrolytes (WISE), where the concentration of salt is extremely high, the activity of water is significantly reduced, expanding the ESW. mdpi.com The addition of specific carboxylates could further enhance the formation of a protective SEI. For instance, the combination of LiTFSI and LiOTF in a "water-in-bisalt" electrolyte has been shown to create an effective SEI and achieve an ESW of 3.1 V. mdpi.com

Table 2: Electrochemical Stability of Various Aqueous Electrolytes

| Electrolyte Composition | Cathodic Limit (V vs. Li+/Li) | Anodic Limit (V vs. Li+/Li) | Electrochemical Stability Window (V) | Key Observation | Reference |

|---|---|---|---|---|---|

| 28 M LiCO₂CF₃ | ~1.9 V | ~4.9 V | ~3.0 V | Decarboxylation reaction introduces CO₂ to form a Li₂CO₃ passivation film. | xmu.edu.cn |

| 21 m LiTFSI + 7 m LiOTF (WIBS) | 1.83 V | 4.90 V | 3.1 V | Enables the formation of a more efficient SEI compared to single-salt electrolyte. | mdpi.com |

| Conventional Aqueous Electrolyte | Not specified | Not specified | ~1.23 V | Limited by the thermodynamic decomposition of water. | mdpi.com |

| Non-flammable DES (LiTFSI/LiDFOB/SN) | Not specified | >5.5 V | >5.5 V | Deep eutectic solvent (DES) provides a wide electrochemical window and high ionic conductivity. | mdpi.com |

Applications in Soft Matter and Self-Assembled Systems

The amphiphilic nature of this compound, possessing a hydrophilic lithium carboxylate group and a large, hydrophobic tert-decyl tail, makes it a prime candidate for applications in soft matter. Such molecules can spontaneously organize in solution to form a variety of supramolecular structures, including micelles, vesicles, and liquid crystals. This process of self-assembly is driven by the minimization of unfavorable interactions between the hydrophobic tails and the solvent (typically water).

This behavior is analogous to that of lithium soaps, which are metal salts of fatty acids and are the primary thickening agents in over 70% of lubricating greases worldwide. The self-assembled fibrous network of the lithium soap immobilizes the lubricating oil, giving the grease its semi-solid consistency. Similarly, this compound can act as a gelling agent or structurant for organic liquids. Research into high-purity lithium carboxylates has demonstrated their ability to form long-fibrous crystals capable of solidifying halogen-containing liquid organic compounds. google.com The specific branched structure of the tert-decanoate group can influence the packing of the molecules, leading to unique rheological properties and phase behaviors compared to linear-chain carboxylates. These properties are valuable in creating structured fluids, personal care products, and specialized lubricants.

Sustainable Chemistry and Green Synthesis Initiatives

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. unife.itarkat-usa.orgjddhs.com this compound and related compounds are relevant to these initiatives, particularly in the synthesis of materials for clean energy technologies like lithium-ion batteries. semanticscholar.org

Traditional methods for producing battery materials, such as solid-state reactions, often require high temperatures and long reaction times, consuming significant amounts of energy. nih.gov In contrast, "green" solution-based methods like solvothermal or aqueous solution synthesis are being developed. nih.govrsc.org These processes operate at lower temperatures in closed systems, allowing for better control over emissions and potentially enabling the recycling of solvents. nih.gov this compound is well-suited as a precursor for these methods. Its solubility in various solvents can be tailored, and its decomposition can occur at lower temperatures compared to inorganic precursors like lithium carbonate.

Furthermore, there is a drive to source raw materials from renewable feedstocks. jddhs.com While the "tert-decanoate" portion is typically derived from petrochemical sources, the principles of green chemistry encourage research into bio-based routes for producing such branched-chain carboxylic acids, which would further enhance the sustainability profile of its applications.

Table 3: Comparison of Synthesis Methods for LiFePO₄ Cathode Material

| Method | Typical Precursors | Solvent/Medium | Typical Temperature | Environmental Considerations | Reference |

|---|---|---|---|---|---|

| Solid-State Reaction | Li₂CO₃, FeC₂O₄, NH₄H₂PO₄ | None (solid mixture) | 600-800 °C | High energy consumption; potential for dust and gas emissions. | nih.gov |

| Green Solvothermal | LiOH·H₂O, FeSO₄·7H₂O, H₃PO₄ | Ethylene Glycol (EG) | ~180 °C (synthesis), ~600 °C (annealing) | Lower energy use; closed system contains emissions; solvent can be reutilized. | nih.gov |

| Aqueous Solution Synthesis (for Sulfide Electrolytes) | Li₂S, Sn, S | Water | Room Temperature | Avoids toxic organic solvents; highly environmentally friendly. | rsc.org |

| Metathetic Precipitation (for Li₂S) | Lithium salt, Sodium sulfide | Organic Solvent | Ambient Temperature | Waste-free process; solvent can be recovered and reused. | semanticscholar.org |

Future Perspectives in Organolithium and Carboxylate Chemistry

The study of this compound sits (B43327) at the intersection of organolithium and carboxylate chemistry. Organolithium reagents are powerful tools in organic synthesis, known for their strong basicity and nucleophilicity. wikipedia.org While this compound is not a classic organolithium reagent (as it lacks a direct carbon-lithium bond), its chemistry is intrinsically linked to this field.

Future research will likely focus on the strategic design of lithium carboxylates as functional molecules. By modifying the structure of the carboxylate ligand—for instance, by changing the length and branching of the alkyl chain or introducing other functional groups—researchers can fine-tune the compound's properties for specific applications. This could lead to:

More Advanced Precursors: Designing carboxylate ligands that decompose cleanly at specific temperatures to yield highly crystalline, phase-pure nanoparticles with controlled morphologies.

Smarter Electrolyte Additives: Developing carboxylates that form exceptionally stable and ion-selective SEI layers on high-capacity anodes (like silicon) and high-voltage cathodes, thereby improving battery cycle life and safety.

Novel Self-Assembling Systems: Creating complex, stimuli-responsive soft materials by designing carboxylates that self-assemble into intricate nanostructures that can change in response to triggers like pH, temperature, or light.

Enhanced Catalysis: Utilizing lithium carboxylates as ligands for metal catalysts, where the bulky tert-decanoate group can create a specific steric environment around the metal center, influencing the selectivity of chemical reactions.

The continued exploration of lithium β-ketocarboxylates, which can be formed from the reaction of lithium enolates with carbon dioxide, highlights the versatility of these compounds as reactive intermediates in organic synthesis. nih.gov This underscores the broad potential for lithium carboxylates, including this compound, to play increasingly important roles in both materials science and synthetic chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.